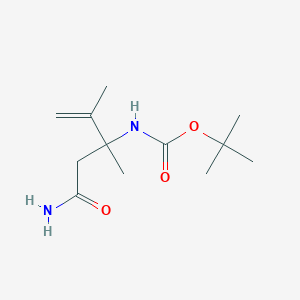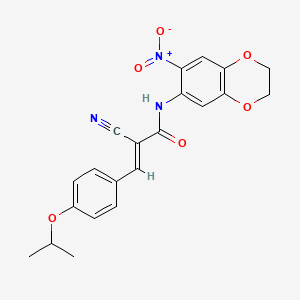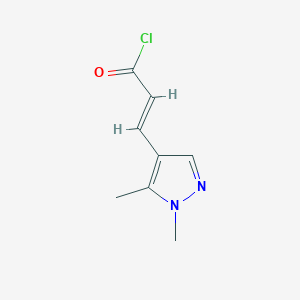
(2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride, or 2E-3-DMPC, is an acryloyl chloride derivative of the 1,5-dimethyl-1H-pyrazol-4-yl (DMPC) group. It is a versatile reagent that has been used in the synthesis of a wide range of compounds and has been found to be useful in a variety of scientific research applications.
Applications De Recherche Scientifique
Polymer Modification and Medical Applications
The compound (2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride has been utilized in the modification of polymers for various applications. For instance, Aly et al. (2015) demonstrated the use of similar compounds in the modification of poly vinyl alcohol/acrylic acid hydrogels through radiation. These modified hydrogels showed increased thermal stability and promising biological activities, suggesting potential for medical applications (Aly, Aly, & El-Mohdy, 2015).
Antiviral Activity
The antiviral properties of compounds related to this compound have been researched. El‐Helw et al. (2020) synthesized various nitrogen heterocycles integrated with a pyrazole scaffold, demonstrating significant reduction effects on rotavirus titers. This indicates the potential of these compounds in developing anti-rotavirus agents (El‐Helw, Gado, & El-ziaty, 2020).
Synthesis of Heterocyclic Compounds
Research by Singh et al. (2014) involved the synthesis of pyrrole chalcone derivatives, including compounds similar to this compound. These compounds were used to produce a variety of heterocyclic compounds such as oxiranes, oxazoles, pyrazoles, and pyridines, highlighting their versatility in organic synthesis (Singh, Rawat, & Sahu, 2014).
Development of Antimicrobial Agents
Compounds containing the pyrazole scaffold have been shown to have antimicrobial properties. Zaki et al. (2016) synthesized isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, and other related compounds, which displayed inhibitory efficiency against various bacteria, suggesting their potential as antimicrobial agents (Zaki, Sayed, & Elroby, 2016).
Applications in Corrosion Inhibition
The effectiveness of compounds similar to this compound in corrosion inhibition has been investigated. Khattabi et al. (2019) studied the use of pyran derivatives as corrosion inhibitors for mild steel in acidic solutions, finding significant inhibition efficiency (Khattabi, Benhiba, Tabti, Djedouani, Assyry, Touzani, Warad, Oudda, & Zarrouk, 2019).
Catalysis and Polymerization
Research by Seo and Hillmyer (2014) explored the copolymerization of acryloyl chloride, a compound related to this compound, with styrene. This study highlights the role of such compounds in polymer chemistry, particularly in controlled copolymerization processes (Seo & Hillmyer, 2014).
Propriétés
IUPAC Name |
(E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-6-7(3-4-8(9)12)5-10-11(6)2/h3-5H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNAUDMHIBLSKB-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=CC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-chlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2705129.png)
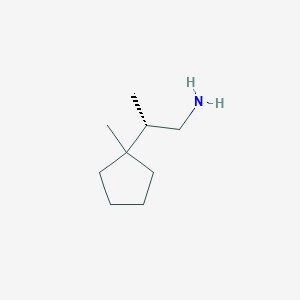
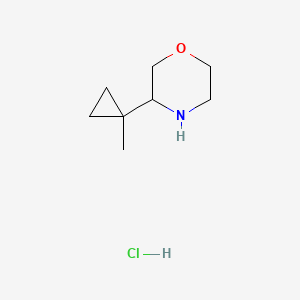
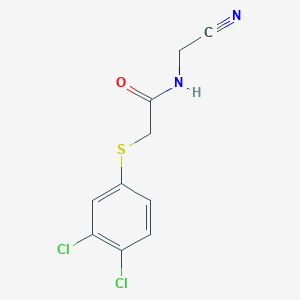
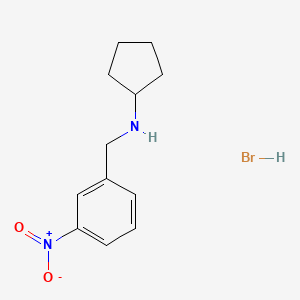

![(E)-2-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)phenyl 2-methoxybenzoate](/img/structure/B2705139.png)

![N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2705143.png)
